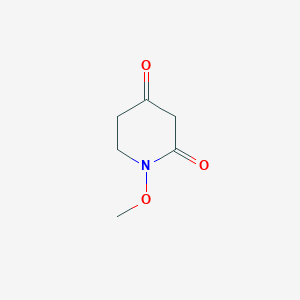![molecular formula C20H13FN2O5 B2392237 (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate CAS No. 320416-80-6](/img/structure/B2392237.png)
(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate, also known as 4-fluoro-3-nitrophenylbenzamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments.
Mécanisme D'action
(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide acts as an inhibitor of nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the production of nitric oxide (NO) from the amino acid L-arginine. By inhibiting NOS, (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide decreases the production of NO, which has a variety of effects on the body.
Biochemical and Physiological Effects
(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to reduce inflammation, inhibit cell proliferation, and modulate the immune system. In addition, it has been found to reduce oxidative stress, modulate the cardiovascular system, and modulate the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. In addition, it is relatively stable and has a long shelf life. However, it can be toxic at high concentrations and can cause skin irritation.
Orientations Futures
There are numerous potential future directions for (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide. For example, it could be used to study the effects of nitric oxide on cancer, as well as the effects of nitric oxide on aging and neurodegenerative diseases. In addition, it could be used to study the effects of nitric oxide on the metabolism, as well as the effects of nitric oxide on the immune system. Finally, it could be used to study the effects of nitric oxide on drug metabolism and drug delivery.
Méthodes De Synthèse
(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide can be synthesized from 4-fluorophenol and sodium nitrite in the presence of acetic acid and sulfuric acid. First, 4-fluorophenol is reacted with sodium nitrite in acetic acid to form a diazonium salt. This diazonium salt is then reacted with sulfuric acid to form (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide. This synthesis method is relatively simple and can be used to produce large amounts of the compound.
Applications De Recherche Scientifique
(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoateitrophenylbenzamide has been used in a variety of scientific research applications. For example, it has been used to study the effects of nitric oxide on the cardiovascular system, as well as the effects of nitric oxide on inflammation and cell signaling pathways. In addition, it has been used to study the effects of nitric oxide on the nervous system, as well as the effects of nitric oxide on the immune system.
Propriétés
IUPAC Name |
[(E)-[4-(4-fluorophenoxy)-3-nitrophenyl]methylideneamino] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O5/c21-16-7-9-17(10-8-16)27-19-11-6-14(12-18(19)23(25)26)13-22-28-20(24)15-4-2-1-3-5-15/h1-13H/b22-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLZCZVDNAEKRW-LPYMAVHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392154.png)
![N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2392155.png)

![4-benzoyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2392159.png)
![1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2392160.png)



![6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2392169.png)

![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)

![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)
